4-(Benzyloxy)pyridine N-oxide
Overview
Description
4-(Benzyloxy)pyridine N-oxide is a chemical compound that is part of the pyridine N-oxides family. These compounds are characterized by a pyridine ring, a basic structural unit in organic chemistry, with an oxygen atom attached to the nitrogen atom of the pyridine ring. The benzyloxy group attached to the pyridine ring at the 4-position indicates that this compound may have unique reactivity and physical properties due to the presence of the benzyl protecting group.
Synthesis Analysis
The synthesis of pyridine N-oxide derivatives can be achieved through various methods. For instance, palladium-catalyzed reactions have been employed to synthesize benzofuro[3,2-b]pyridine 1-oxides, which suggests that similar catalytic systems could be used to synthesize 4-(Benzyloxy)pyridine N-oxide derivatives . Additionally, the reaction of pyridine N-oxides with p-nitrobenzenesulfenyl chloride has been studied, leading to various products depending on the substituents present on the pyridine N-oxide . This indicates that the synthesis of 4-(Benzyloxy)pyridine N-oxide could involve electrophilic substitution reactions.
Molecular Structure Analysis
The molecular structure of pyridine N-oxides is influenced by the substituents attached to the pyridine ring. For example, the presence of an ethyl propiolate group can alter the regioselectivity of reactions involving pyridine N-oxides . This suggests that the benzyloxy group in 4-(Benzyloxy)pyridine N-oxide could similarly influence the molecular structure and reactivity of the compound.
Chemical Reactions Analysis
Pyridine N-oxides undergo a variety of chemical reactions. For instance, they can participate in direct arylation reactions catalyzed by palladium to yield novel compounds . They can also be involved in radical polymerization to create macromolecular systems . The reactivity of 4-(Benzyloxy)pyridine N-oxide in such reactions would likely be influenced by the electron-donating properties of the benzyloxy group.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine N-oxides are diverse. Photocatalysis has been used to achieve ortho-alkylation of pyridine N-oxides, indicating that these compounds can participate in redox reactions and serve as radical acceptors . The photochemistry of benzoylpyridine N-oxides has been studied, revealing that deoxygenation to the corresponding pyridine is a major process upon irradiation . These findings suggest that 4-(Benzyloxy)pyridine N-oxide may also exhibit interesting photochemical behavior.
Scientific Research Applications
Photochemistry and Deoxygenation
- Photochemistry of Benzoylpyridine N-oxides : Studies have shown that irradiation of 2-benzoylpyridine N-oxide and the 4-isomer leads to deoxygenation to the corresponding pyridine. This process involves a triplet mechanism and is significant in the context of N-oxide photochemistry (Albini, Fasani, & Frattini, 1987).
Chemical Synthesis
- Ortho-Alkylation via Photocatalysis : Pyridine N-oxide has been used in photocatalyzed ortho-alkylation with ynamides and arylacetylenes. This results in α-(2-pyridinyl) benzyl amides/ketones, with pyridine N-oxide acting as a redox auxiliary and radical acceptor (Markham et al., 2019).
Crystallography and Molecular Structure
- Crystal Structure Analysis : The crystal structure of related compounds, such as 1-benzyloxy-4-methoxypyridinium perchlorate, has been explored, providing insights into molecular conformation and bonding (Dega-Szafran et al., 1991).
Electrophilic Substitution Studies
- Nitration of Pyridine N-oxides : Research on the nitration of pyridine 1-oxides offers insights into the mechanisms of electrophilic substitution in heteroaromatic compounds (Johnson et al., 1967).
Catalysis
- Catalytic Reduction Studies : 4-Benzyloxy-6-methylpyrimidine 1-oxide's reduction via palladium-carbon or Raney nickel catalysts has been investigated, highlighting new reaction types (Yamanaka, 1959).
Photoreduction and Radical Generation
- Hydroxyl Radical Generation via Photoreduction : Studies have demonstrated the generation of hydroxyl radicals through the photoreduction of pyridine N-oxide. This has implications in understanding reactions of antitumor agents (Nakanishi et al., 2005).
Material Science
- Coordination Network for O2-based Oxidations : The formation of coordination networks involving pyridine N-oxides, which catalyze O2-based oxidations, has been explored. This has implications in material science and catalysis (Han & Hill, 2007).
Oxidation Reactions
- Polymeric Oxidizing Reagents : The oxidation of alkyl/aryl halides by N-oxide functionalities on polymeric supports has been reported, offering a new perspective on oxidation reactions (Kaur & Dhiman, 2011).
Polarographic Studies
- Polarographic Properties : The polarographic properties of substituted benzonitrile N-oxides, including 4-substituted variants, have been compared with pyridine N-oxides, providing valuable data on electrochemical properties (Kubota et al., 1984).
Regioselective Catalytic Reactions
- Palladium-Catalyzed Reactions : Palladium-catalyzed regioselective benzylation-annulation of pyridine N-oxides with toluene derivatives has been developed. This highlights the utility of these compounds in complex organic syntheses (Kianmehr et al., 2015).
Safety And Hazards
4-(Benzyloxy)pyridine N-oxide causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash face, hands, and any exposed skin thoroughly after handling, do not eat, drink or smoke when using this product, wear protective gloves/protective clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .
Future Directions
Photocatalysis unlocks high energy species able both to circumvent the inherent low reactivity of the greenhouse gas and oxidant N2O (E0 (N2O/N2) = +1.77 V vs. SHE), and to reduce pyridine N-oxides (E1/2 (pyridine N-oxide/pyridine) = −1.04 V vs. SHE). The rhenium complex [Re (4,4′-tBu-bpy) (CO)3Cl] proved to be efficient in performing both reactions under ambient conditions, enabling the deoxygenation of N2O as well as synthetically relevant and functionalized pyridine N-oxides .
properties
IUPAC Name |
1-oxido-4-phenylmethoxypyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-13-8-6-12(7-9-13)15-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSQPKJQYWTFPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=[N+](C=C2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304350 | |
Record name | 4-(Benzyloxy)pyridine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196007 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(Benzyloxy)pyridine N-oxide | |
CAS RN |
2683-66-1 | |
Record name | 2683-66-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165489 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Benzyloxy)pyridine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Benzyloxy)pyridine N-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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